molecular formula C5H11ClN4 B2395175 methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride CAS No. 2155856-27-0

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride

Cat. No.: B2395175
CAS No.: 2155856-27-0
M. Wt: 162.62
InChI Key: ZIINPBCHBYTQPW-UHFFFAOYSA-N
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Description

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:

    Formation of the intermediate: 5-methyl-1H-1,2,4-triazole reacts with formaldehyde to form a hydroxymethyl intermediate.

    Methylation: The intermediate is then reacted with methylamine to form the desired product.

    Hydrochloride formation: The product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIINPBCHBYTQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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